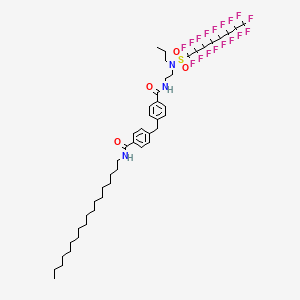
Benzamide, 4-((4-(((2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)amino)carbonyl)phenyl)methyl)-N-octadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-((4-(((2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)amino)carbonyl)phenyl)methyl)-N-octadecyl- is a complex organic compound with a unique structure that combines a benzamide core with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-((4-(((2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)amino)carbonyl)phenyl)methyl)-N-octadecyl- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzamide Core: This step involves the reaction of benzoic acid with an amine to form the benzamide structure.
Introduction of the Heptadecafluorooctyl Group: This step involves the reaction of a heptadecafluorooctyl-containing reagent with the benzamide core under specific conditions to introduce the heptadecafluorooctyl group.
Attachment of the Sulfonyl Group: This step involves the reaction of a sulfonyl chloride with the intermediate product to introduce the sulfonyl group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-((4-(((2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)amino)carbonyl)phenyl)methyl)-N-octadecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Benzamide, 4-((4-(((2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)amino)carbonyl)phenyl)methyl)-N-octadecyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of advanced materials, including coatings and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzamide, 4-((4-(((2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)amino)carbonyl)phenyl)methyl)-N-octadecyl- involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, leading to changes in their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, 4-methyl-: A simpler benzamide derivative with different functional groups.
Benzamide, N-methyl-: Another benzamide derivative with a methyl group attached to the nitrogen atom.
Benzamide, N-phenyl-: A benzamide derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
Benzamide, 4-((4-(((2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)amino)carbonyl)phenyl)methyl)-N-octadecyl- is unique due to its complex structure and the presence of multiple functional groups, including the heptadecafluorooctyl and sulfonyl groups. These groups confer unique chemical properties, such as high hydrophobicity and potential biological activity, making it distinct from simpler benzamide derivatives.
Propriétés
Numéro CAS |
73019-19-9 |
|---|---|
Formule moléculaire |
C46H60F17N3O4S |
Poids moléculaire |
1074.0 g/mol |
Nom IUPAC |
4-[[4-[2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethylcarbamoyl]phenyl]methyl]-N-octadecylbenzamide |
InChI |
InChI=1S/C46H60F17N3O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28-64-37(67)35-24-20-33(21-25-35)32-34-22-26-36(27-23-34)38(68)65-29-31-66(30-4-2)71(69,70)46(62,63)44(57,58)42(53,54)40(49,50)39(47,48)41(51,52)43(55,56)45(59,60)61/h20-27H,3-19,28-32H2,1-2H3,(H,64,67)(H,65,68) |
Clé InChI |
VSMLCKGSLXSQHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NCCN(CCC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


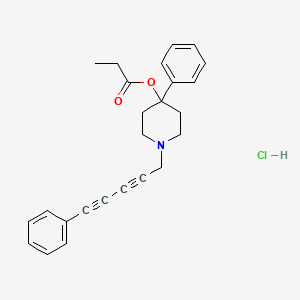
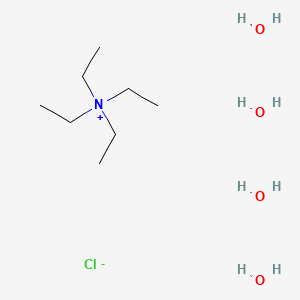

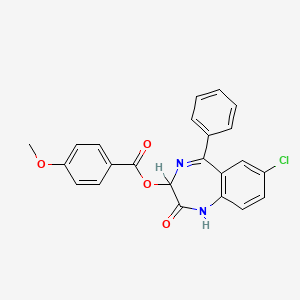
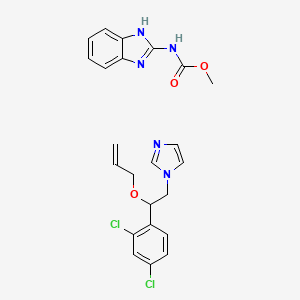
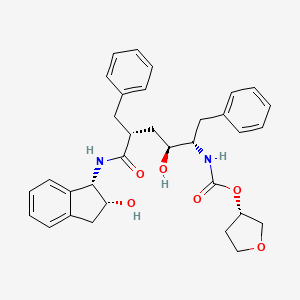
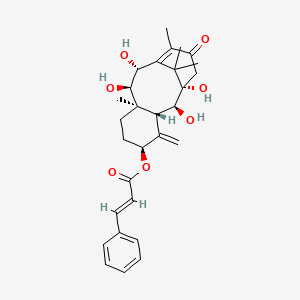
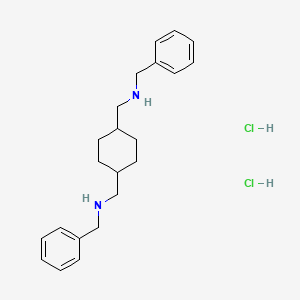
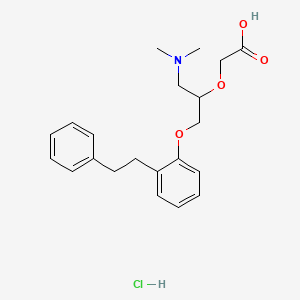
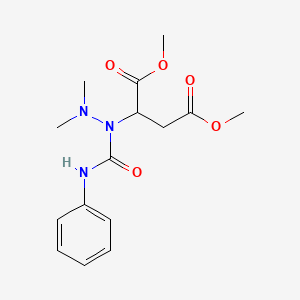
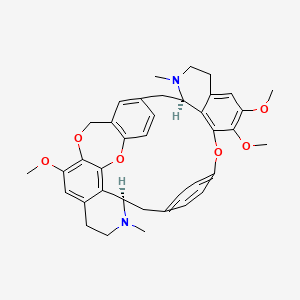
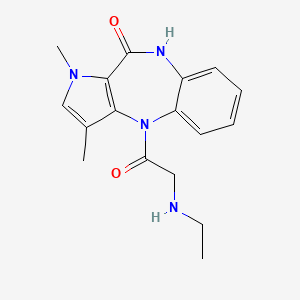
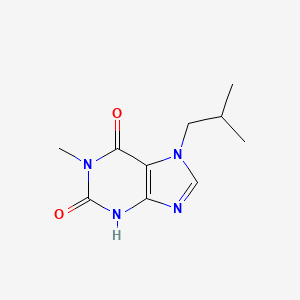
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
